molecular formula C19H15BrN4O4 B2428948 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1251616-22-4

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2428948
CAS RN: 1251616-22-4
M. Wt: 443.257
InChI Key: QGYFCZKHUOVRNZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including two oxadiazole rings, a bromophenyl group, and a dimethoxyphenyl group. Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring. They are known for their wide range of biological activities .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which could undergo various substitution reactions. The oxadiazole rings might also participate in reactions, particularly if catalyzed by certain conditions or enzymes .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Compounds containing 1,3,4-oxadiazole structures, similar to the one , have been studied for their antimicrobial properties. These compounds have demonstrated significant inhibitory activity against various pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Moreover, they have shown promising anti-proliferative activity against different cancer cell lines, including prostate cancer, colorectal cancer, and breast cancer (Al-Wahaibi et al., 2021).

Insecticidal Activity

Certain 1,3,4-oxadiazole derivatives have been explored for their insecticidal properties. These compounds have shown effective insecticidal activities against pests like the diamondback moth. The relationship between their structure and insecticidal activity has been a subject of interest, potentially guiding the development of new pest control agents (Qi et al., 2014).

Corrosion Inhibition

Studies have explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors. These compounds can form protective layers on metal surfaces, reducing corrosion in acidic environments. This makes them useful in industrial applications where metal preservation is critical (Ammal et al., 2018).

Spectral Luminescent Properties

The spectral luminescent properties of certain 1,3,4-oxadiazole derivatives have been studied, revealing their potential for use in light-emitting applications. These compounds have shown high quantum yield luminescence in both polar and nonpolar solvents, indicating their potential use in optical materials and devices (Mikhailov et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many oxadiazole derivatives have been found to have antimicrobial, anti-inflammatory, and antitumor activities .

properties

IUPAC Name

2-(3-bromophenyl)-5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O4/c1-25-14-7-6-11(9-15(14)26-2)18-21-16(28-24-18)10-17-22-23-19(27-17)12-4-3-5-13(20)8-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYFCZKHUOVRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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